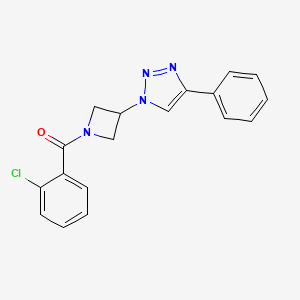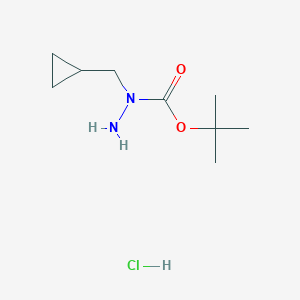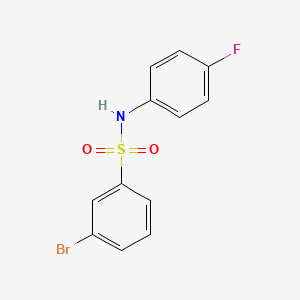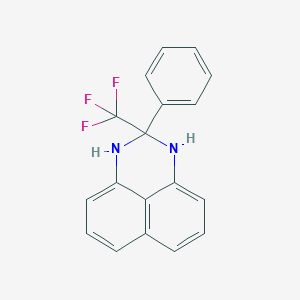
2-Phenyl-2-(trifluoromethyl)-1,3-dihydroperimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Phenyl-2-(trifluoromethyl)-1,3-dihydroperimidine” is a complex organic molecule. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a trifluoromethyl group (-CF3), and a perimidine group (a type of heterocyclic compound that contains nitrogen atoms in the ring). The trifluoromethyl group is a functional group that has the formula -CF3 .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the phenyl, trifluoromethyl, and perimidine groups. The trifluoromethyl group is a functional group that has the formula -CF3 .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group, for example, is known to undergo various reactions, including nucleophilic substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the trifluoromethyl group is known to have a significant electronegativity, which could influence the compound’s reactivity .Aplicaciones Científicas De Investigación
Gene Expression Inhibition
One significant application involves the inhibition of NF-kappaB and AP-1 gene expression, which are pivotal in the regulation of immune response and inflammation. Studies have shown that certain derivatives of 2-Phenyl-2-(trifluoromethyl)-1,3-dihydroperimidine exhibit potential as inhibitors of these transcription factors, indicating their potential in the development of anti-inflammatory and anticancer therapies (Palanki et al., 2000).
Advanced Organic Synthesis
In organic chemistry, these compounds have been utilized in the synthesis of Bodipy dimers displaying unusual redox properties, which are crucial for the development of materials with specific electronic and photophysical properties (Rihn et al., 2011). Another application involves direct oxidative cyanation reactions of heteroaromatic compounds, highlighting its utility in creating complex molecules with potential biological activities (Dohi et al., 2005).
Alzheimer's Disease Treatment
A notable application in medicinal chemistry is the synthesis of (±)-narwedine and (±)-galanthamine, where an improved phenolic oxidative coupling method using derivatives of this compound has been demonstrated. These molecules have significance in the treatment of Alzheimer's disease, showcasing the potential of 2-Phenyl-2-(trifluoromethyl)-1,3-dihydroperimidine derivatives in drug development (Node et al., 2001).
Catalysis and Peptide Synthesis
In the realm of catalysis, the related compound 2,4-bis(trifluoromethyl)phenylboronic acid has shown efficacy in catalyzing dehydrative amidation between carboxylic acids and amines, a critical reaction for peptide synthesis and the development of pharmaceuticals (Wang et al., 2018).
Antiviral Research
Furthermore, derivatives of this compound have been explored for their antiviral activities, such as in the development of trifluorothymidine for the treatment of herpes simplex virus infections, indicating their importance in antiviral therapy (Heidelberger, 1975).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-phenyl-2-(trifluoromethyl)-1,3-dihydroperimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2/c19-18(20,21)17(13-8-2-1-3-9-13)22-14-10-4-6-12-7-5-11-15(23-17)16(12)14/h1-11,22-23H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOMRPRONBXWIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(NC3=CC=CC4=C3C(=CC=C4)N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


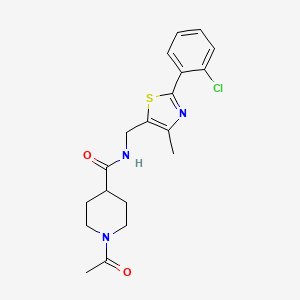
![N-(2,4-difluorophenyl)-2-[3,3-dimethyl-5-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2601404.png)
![5-{[(3,4-Dimethylphenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2601405.png)
![2-Hydroxy-6-[1-(4-methoxyphenoxy)ethyl]nicotinonitrile](/img/structure/B2601406.png)


![N-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ylmethyl)-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]prop-2-enamide](/img/structure/B2601413.png)
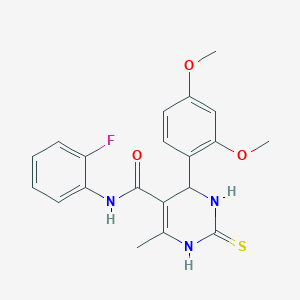
![N-(4-acetylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2601416.png)
